Lipophilicity Reduction vs. 1-Phenylpyrrolidine Analog Improves Predicted Passive Permeability Window
The target compound (Cpd 1) showed a computed XLogP3 of 3.6, while the direct structural analog 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide (Cpd 2, CAS 1705093-05-5) yielded a computed XLogP3 of 4.3 [1]. This represents a ΔlogP of −0.7 for Cpd 1, which moves it closer to the generally preferred range (logP 1–3) for oral bioavailability and reduces the risk of non-specific binding associated with excessive lipophilicity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 [1] |
| Comparator Or Baseline | 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide; XLogP3 = 4.3 [1] |
| Quantified Difference | ΔXLogP3 = −0.7 (lower lipophilicity for target compound) |
| Conditions | XLogP3-AA values computed by PubChem 2.1 or equivalent method |
Why This Matters
A lower logP within the target range (1–3) makes 1705267-91-9 the more suitable starting point for lead optimization programs prioritizing oral bioavailability, as it requires less structural modification to address lipophilicity-driven attrition compared to the phenylpyrrolidine analog.
- [1] PubChem CID 90595581: XLogP3-AA = 3.6. Kuujia CAS 1705093-05-5 product page: XLogP3 = 4.3. View Source
